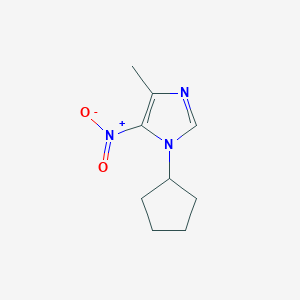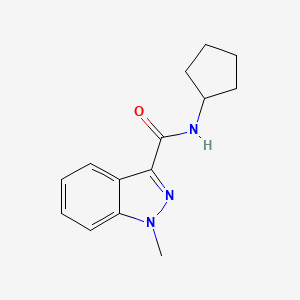
N-Cyclopentyl-1-methylindazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopentyl-1-methylindazole-3-carboxamide, also known as CPI or AKB-48, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the cannabinoid receptors that has been extensively studied for its potential medical and scientific applications.
作用机制
N-Cyclopentyl-1-methylindazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to various downstream effects such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
生化和生理效应
N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which are mediated by its activation of the CB1 receptor. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have neuroprotective effects, particularly in the context of ischemic injury and oxidative stress. It has also been shown to modulate the release of various neurotransmitters, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
N-Cyclopentyl-1-methylindazole-3-carboxamide has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system and the cannabinoid receptors. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, N-Cyclopentyl-1-methylindazole-3-carboxamide also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
未来方向
There are several future directions for the study of N-Cyclopentyl-1-methylindazole-3-carboxamide. One potential direction is the development of more selective and potent agonists of the cannabinoid receptors, which may have improved therapeutic efficacy and reduced side effects. Additionally, the study of the endocannabinoid system and the cannabinoid receptors is an area of active research, and further studies are needed to fully understand the mechanisms of action of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids. Finally, the potential therapeutic applications of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids should be further explored in preclinical and clinical studies.
合成方法
N-Cyclopentyl-1-methylindazole-3-carboxamide can be synthesized using various methods, including the reaction of 1-methylindazole-3-carboxylic acid with cyclopentyl magnesium bromide, followed by the reaction with oxalyl chloride and then N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 1-methylindazole-3-carboxylic acid with cyclopentanone in the presence of trifluoroacetic acid and then the reaction with oxalyl chloride and N,N-dimethylformamide dimethyl acetal.
科学研究应用
N-Cyclopentyl-1-methylindazole-3-carboxamide has been extensively studied for its potential medical and scientific applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been studied for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system and the cannabinoid receptors.
属性
IUPAC Name |
N-cyclopentyl-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-12-9-5-4-8-11(12)13(16-17)14(18)15-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCHXQZXNUPVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-1H-indazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)
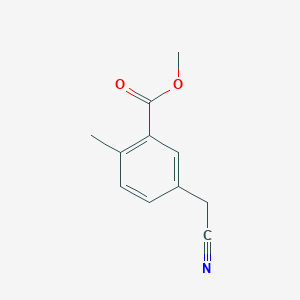
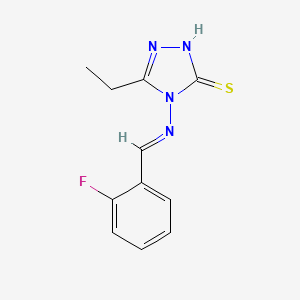
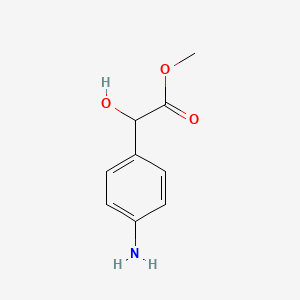
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)
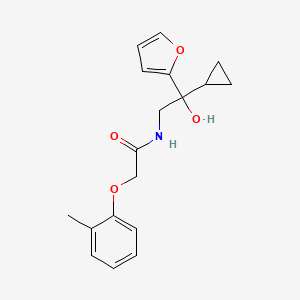
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)
![[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2636702.png)
